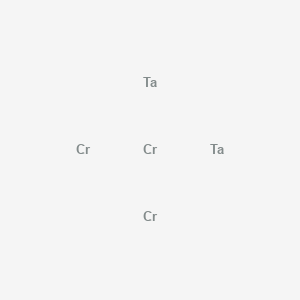
Chromium--tantalum (3/2)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chromium-tantalum (3/2) is a binary alloy composed of chromium and tantalum in a 3:2 ratio. This compound is known for its high melting point, excellent corrosion resistance, and remarkable mechanical properties. It is primarily used in high-temperature applications and environments where resistance to oxidation and wear is crucial.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of chromium-tantalum (3/2) involves several synthetic routes, including:
-
Powder Metallurgy: : This method involves mixing fine powders of chromium and tantalum in the desired ratio, followed by compaction and sintering at high temperatures. The sintering process typically occurs in a vacuum or inert atmosphere to prevent oxidation .
-
Arc Melting: : In this method, chromium and tantalum metals are melted together using an electric arc furnace. The molten alloy is then cooled rapidly to form a solid solution .
-
Mechanical Alloying: : This technique involves the repeated fracturing and welding of chromium and tantalum powders in a high-energy ball mill. The resulting alloy is then consolidated through hot pressing or sintering .
Industrial Production Methods
Industrial production of chromium-tantalum (3/2) often employs large-scale arc melting or powder metallurgy techniques. These methods ensure uniform composition and high purity of the alloy, making it suitable for critical applications in aerospace, nuclear, and chemical industries .
化学反応の分析
Types of Reactions
Chromium-tantalum (3/2) undergoes various chemical reactions, including:
Reduction: Chromium-tantalum (3/2) can be reduced using strong reducing agents like hydrogen or carbon monoxide.
Substitution: The alloy can undergo substitution reactions with other metals, altering its properties and applications.
Common Reagents and Conditions
Oxidation: Typically occurs in the presence of oxygen at elevated temperatures.
Reduction: Requires reducing agents such as hydrogen or carbon monoxide at high temperatures.
Substitution: Involves reacting the alloy with other metal salts or compounds under controlled conditions.
Major Products Formed
Oxidation: Formation of chromium and tantalum oxides.
Reduction: Production of pure chromium and tantalum metals.
Substitution: Formation of new alloys with modified properties.
科学的研究の応用
Chromium-tantalum (3/2) has a wide range of scientific research applications, including:
作用機序
The mechanism by which chromium-tantalum (3/2) exerts its effects involves several molecular targets and pathways:
Oxidation Resistance: The alloy forms a stable oxide layer that protects it from further oxidation and corrosion.
Mechanical Strength: The unique crystal structure of the alloy provides high mechanical strength and resistance to deformation.
Catalytic Activity: The alloy’s surface properties and electronic structure make it an effective catalyst for various chemical reactions.
類似化合物との比較
Similar Compounds
Chromium-Nickel Alloys: Known for their corrosion resistance and mechanical properties, but have lower melting points compared to chromium-tantalum (3/2).
Tantalum-Niobium Alloys: Exhibit excellent corrosion resistance and high melting points, but are less mechanically robust than chromium-tantalum (3/2).
Uniqueness
Chromium-tantalum (3/2) stands out due to its unique combination of high melting point, excellent corrosion resistance, and superior mechanical properties. These characteristics make it ideal for high-temperature and high-stress applications, where other alloys may fail .
特性
CAS番号 |
52227-46-0 |
|---|---|
分子式 |
Cr3Ta2 |
分子量 |
517.88 g/mol |
IUPAC名 |
chromium;tantalum |
InChI |
InChI=1S/3Cr.2Ta |
InChIキー |
IHLOTRTTXMVHDI-UHFFFAOYSA-N |
正規SMILES |
[Cr].[Cr].[Cr].[Ta].[Ta] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


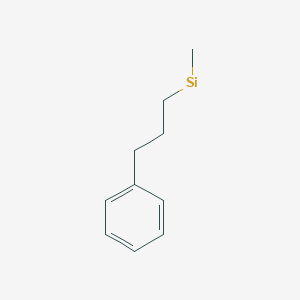

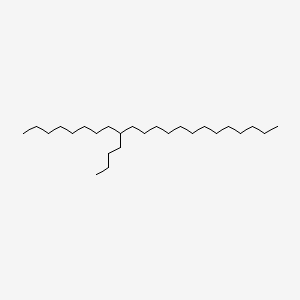
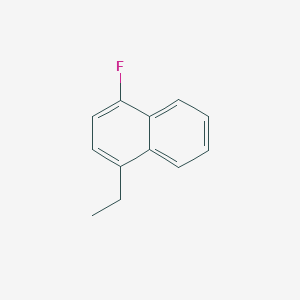
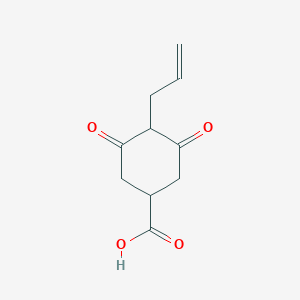
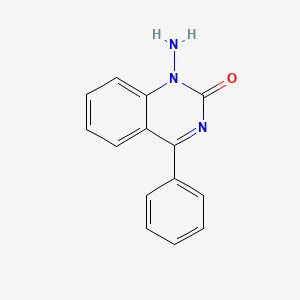
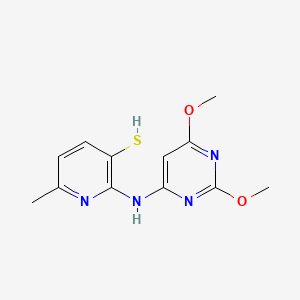
![3-[(2,4-Dinitrophenyl)sulfanyl]-5-pentyl-4-phenyl-4H-1,2,4-triazole](/img/structure/B14637195.png)
![[(2,2-Dichloro-1,1-difluoroethyl)sulfanyl]benzene](/img/structure/B14637200.png)
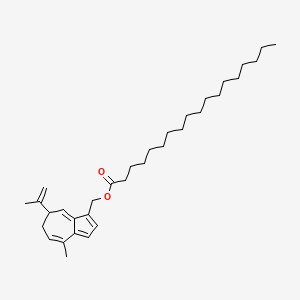
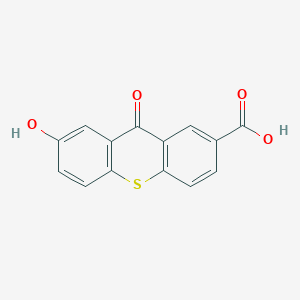
![Ethanol, 2-[2-(2-pyridinyloxy)ethoxy]-](/img/structure/B14637219.png)
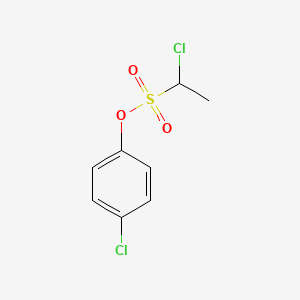
![2-[(E)-N-hydroxy-C-(2-methylpropyl)carbonimidoyl]-5-nonoxyphenol](/img/structure/B14637229.png)
